

Unveiling Antifungal Agent 44 (Compound 2A-5): A Technical Overview

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Compound of Interest

Compound Name: Antifungal agent 44

Cat. No.: B15560959

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Introduction:

Antifungal agent 44, also identified as compound 2A-5, is a promising fungicidal compound belonging to the benzimidazole class of chemicals. Its chemical name is N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide. This technical guide provides a comprehensive overview of the available information regarding its discovery, origin, antifungal activity, and the general experimental protocols relevant to its synthesis and evaluation. While specific details on the original discovery and a broad spectrum of activity remain to be fully elucidated in publicly accessible literature, this document consolidates the current knowledge and provides a framework for its further investigation.

Discovery and Origin

Information regarding the specific discovery and origin of **Antifungal Agent 44** (compound 2A-5) is not extensively detailed in the readily available scientific literature. It is often referenced in chemical supplier databases as a research compound with established antifungal properties. The benzimidazole scaffold, however, is a well-known pharmacophore in medicinal chemistry, with a history of use in the development of various therapeutic agents, including antifungals. The discovery of the antifungal potential of benzimidazoles can be traced back to the mid-20th century, with subsequent research leading to the development of numerous derivatives with a wide range of biological activities.

Quantitative Data

The most specific quantitative data available for **Antifungal Agent 44** (compound 2A-5) highlights its potent activity against the oomycete plant pathogen *Phytophthora capsici*.

Compound	Target Organism	Metric	Value	Reference
Antifungal agent 44 (compound 2A-5)	<i>Phytophthora capsici</i>	EC50	~5 μ M	[Not explicitly cited]

Further research is required to determine the Minimum Inhibitory Concentration (MIC) values against a broader range of fungal and oomycete pathogens to fully characterize its spectrum of activity.

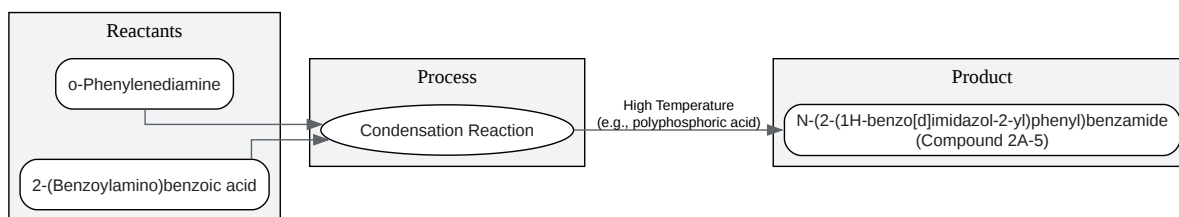
Experimental Protocols

While specific experimental protocols for the synthesis and antifungal evaluation of compound 2A-5 are not available, this section outlines general methodologies commonly employed for benzimidazole derivatives and for testing activity against *Phytophthora capsici*.

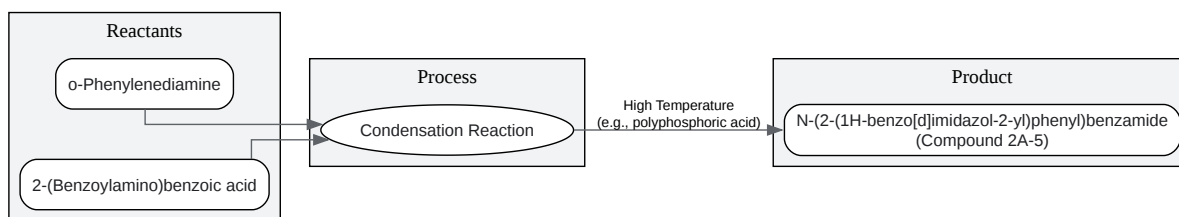
Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide (General Approach)

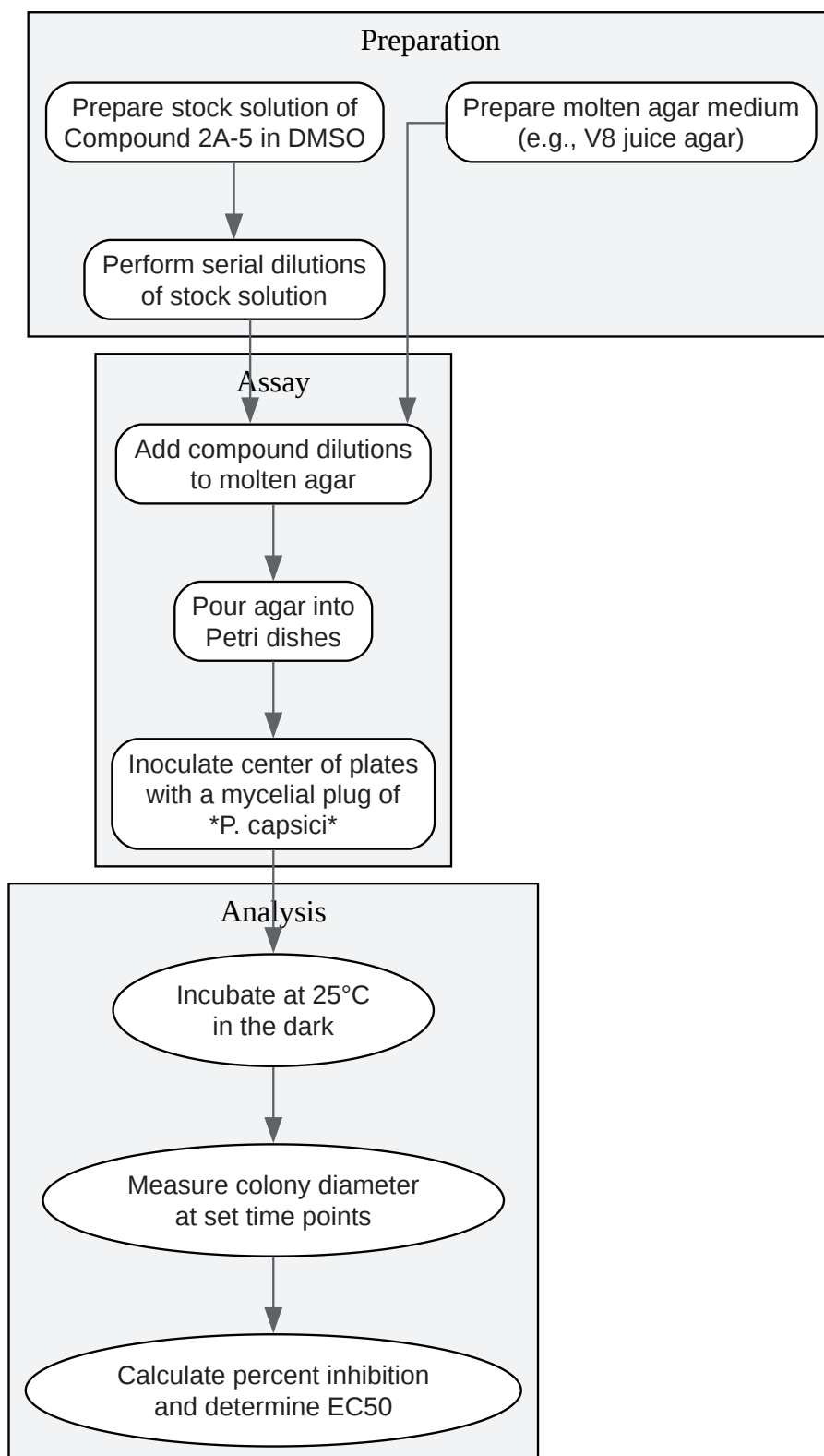
The synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. A plausible synthetic route for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide is depicted in the workflow below.

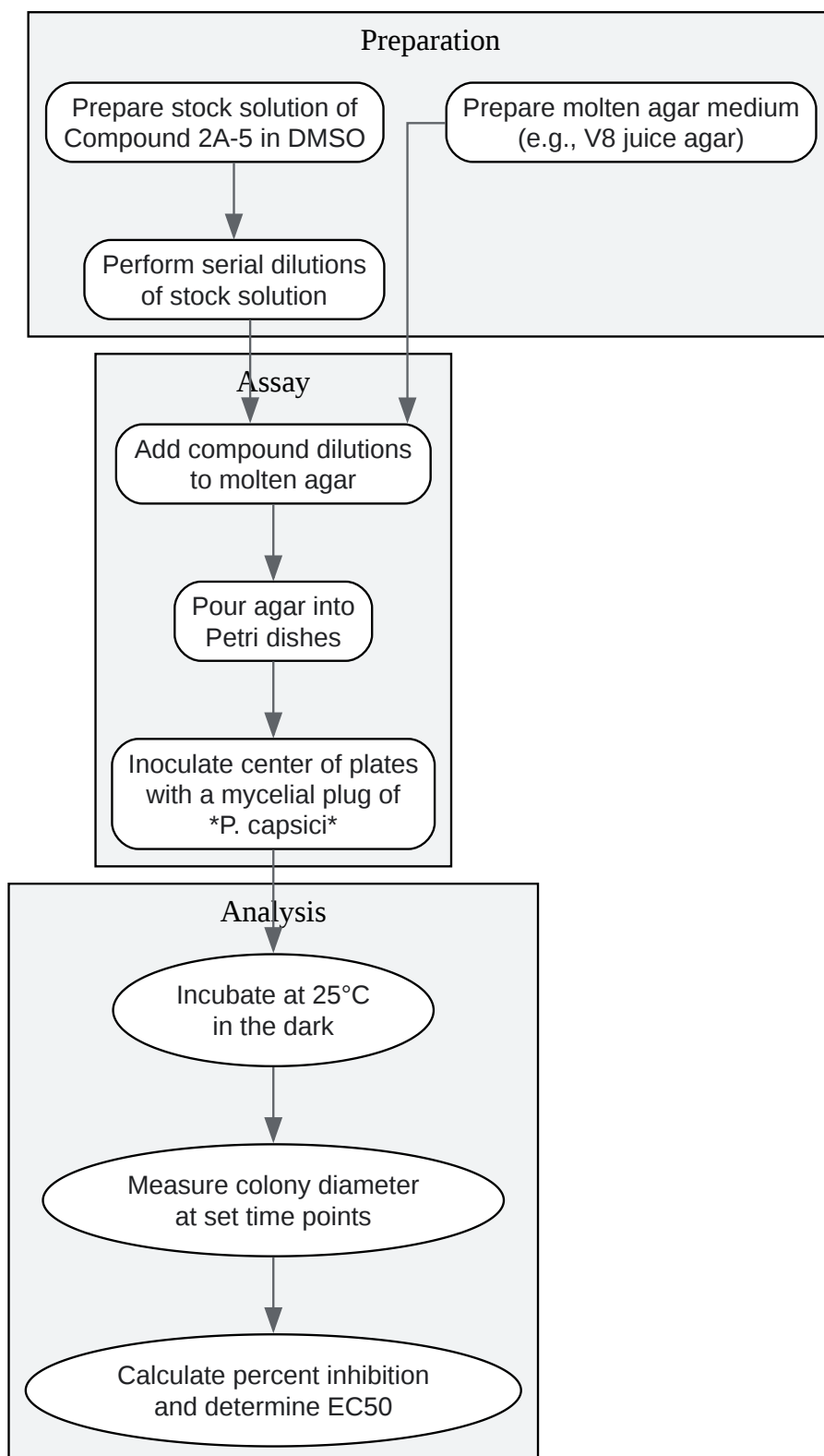
► [DOT Script for Synthesis Workflow](#)

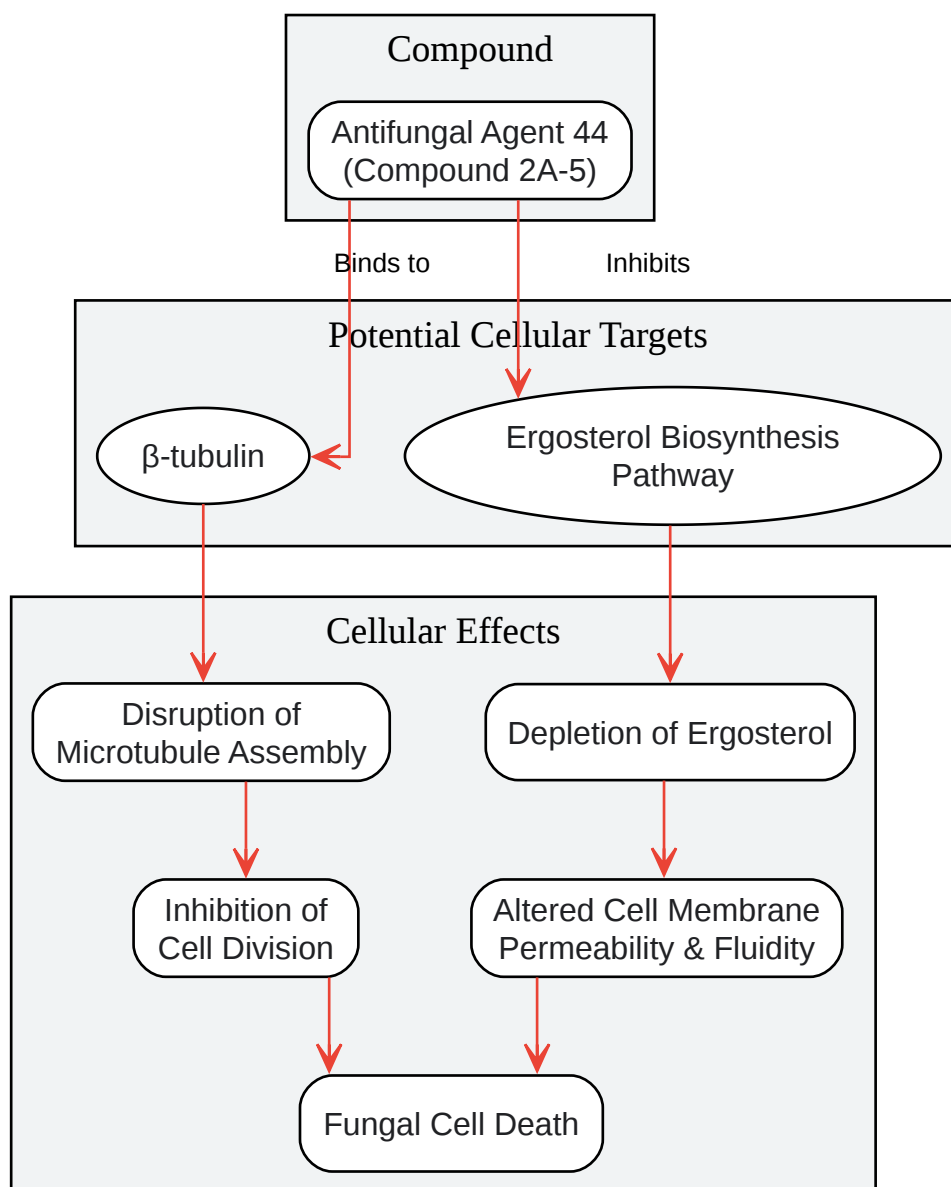


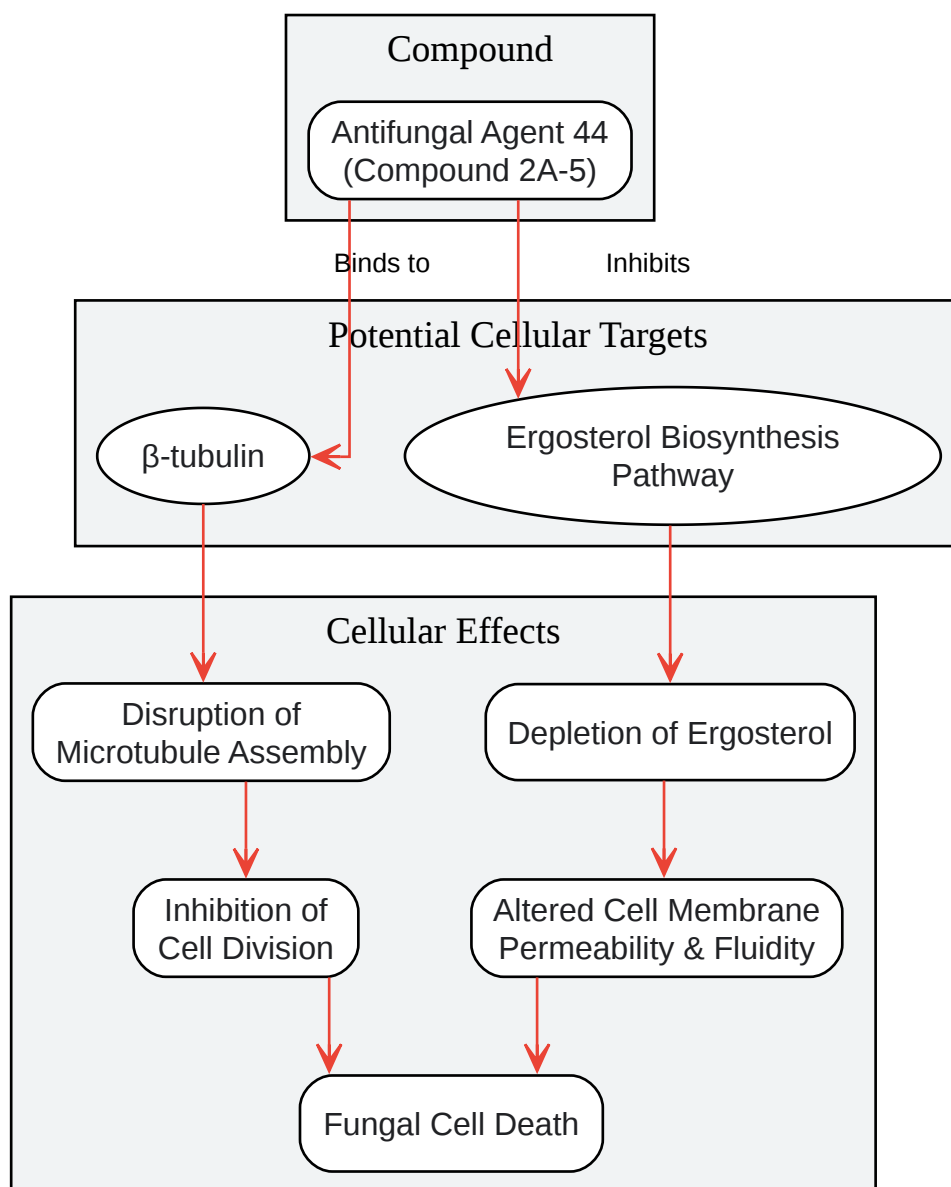
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com